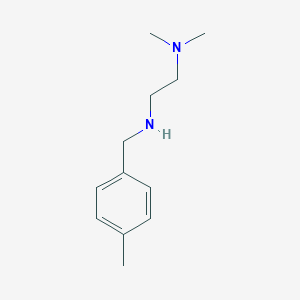

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N',N'-dimethyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-11-4-6-12(7-5-11)10-13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBWUMPLORYSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398736 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65875-43-6 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine (CAS 65875-43-6). This unsymmetrically substituted ethylenediamine is a valuable bidentate ligand and synthetic intermediate in coordination chemistry and drug discovery. The primary synthetic route detailed herein is reductive amination, a robust and high-yield method that offers excellent control over the final product by minimizing common side reactions like over-alkylation.[1] This document outlines the reaction principles, a step-by-step experimental protocol, in-depth analysis of the characterization data (¹H NMR, ¹³C NMR, IR, MS), and critical safety and handling procedures. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated guide for the preparation and verification of this compound.

Introduction: Significance and Application Context

Substituted ethylenediamines are a cornerstone class of compounds in modern chemistry. Their ability to act as bidentate chelating agents, binding to a single metal center through their two nitrogen donor atoms, makes them indispensable ligands in catalysis and inorganic chemistry.[2] The specific compound, N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine, possesses a unique combination of a sterically accessible secondary amine and a more hindered tertiary amine. This structural asymmetry can be exploited to direct the coordination geometry in metal complexes or to serve as a versatile building block in the synthesis of more complex organic molecules.[3][4]

The synthesis of such amines requires a carefully chosen strategy. While direct alkylation of an amine with an alkyl halide may seem straightforward, it is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products.[1] Reductive amination, conversely, offers a highly controlled and efficient alternative. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then immediately reduced in situ to the target amine.[5][6] This "one-pot" approach is highly favored for its high yields and operational simplicity.

This guide focuses on the reductive amination of 4-methylbenzaldehyde with N,N-dimethylethylenediamine, providing the scientific rationale and a practical, validated protocol for its execution.

Synthesis via Reductive Amination

Principle of the Reaction

The synthesis proceeds via a two-step mechanism within a single pot:

-

Iminium Ion Formation: The nucleophilic secondary amine of N,N-dimethylethylenediamine attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. Following the loss of water, a transient iminium ion is formed.

-

Hydride Reduction: A mild and selective reducing agent, Sodium Cyanoborohydride (NaBH₃CN), is used to deliver a hydride (H⁻) to the electrophilic carbon of the iminium ion. This step is highly selective because NaBH₃CN is capable of reducing the C=N⁺ bond of the iminium ion much faster than it reduces the C=O bond of the starting aldehyde, preventing the wasteful formation of 4-methylbenzyl alcohol.[1][5]

The overall reaction is as follows:

Caption: Figure 1: Overall Reductive Amination Scheme.

Reagents and Materials

| Reagent / Material | Formula | M.W. | CAS No. | Quantity | Notes |

| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 104-87-0 | 1.20 g (10.0 mmol) | Should be freshly distilled or from a recently opened bottle. |

| N,N-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 110-70-3 | 0.97 g (11.0 mmol) | Corrosive and flammable; handle with care.[7] |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 25895-60-7 | 0.75 g (12.0 mmol) | Toxic; handle in a fume hood with appropriate PPE. |

| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | 50 mL | Anhydrous grade recommended. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | 150 mL | For extraction. |

| Saturated NaCl (Brine) | NaCl(aq) | - | - | 50 mL | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~5 g | For drying organic phase. |

| 1 M Sodium Hydroxide | NaOH(aq) | - | - | 50 mL | For workup. |

Step-by-Step Experimental Protocol

This protocol is designed for a 10.0 mmol scale.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylethylenediamine (0.97 g, 11.0 mmol) and 30 mL of methanol. Stir the solution until the amine is fully dissolved.

-

Aldehyde Addition: Add 4-methylbenzaldehyde (1.20 g, 10.0 mmol) to the solution in one portion. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reducing Agent Addition: In a fume hood, carefully add sodium cyanoborohydride (0.75 g, 12.0 mmol) to the reaction mixture in small portions over 5 minutes. Causality Note: Adding the reducing agent portion-wise helps to control any potential exotherm and ensures a smooth reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-methylbenzaldehyde spot.

-

Quenching and Solvent Removal: Once the reaction is complete, carefully quench any remaining reducing agent by adding ~5 mL of water. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

-

Aqueous Workup: To the remaining residue, add 50 mL of 1 M NaOH solution to make the mixture basic. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Experience Note: Substituted diamines can sometimes form emulsions. If this occurs, adding a small amount of brine can help to break the emulsion.

-

Washing and Drying: Combine the organic extracts and wash with saturated NaCl solution (brine, 1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine.

Caption: Figure 2: Experimental Synthesis and Purification Workflow.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry should be employed.[3]

Expected Analytical Data

| Technique | Expected Results |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₂H₂₀N₂ |

| Molecular Weight | 192.30 g/mol [3] |

| Boiling Point | 275.2 °C (predicted)[8] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (d, 2H), 7.10 (d, 2H), 3.75 (s, 2H), 2.60 (t, 2H), 2.45 (t, 2H), 2.32 (s, 3H), 2.22 (s, 6H), 1.80 (br s, 1H, NH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.0, 136.5, 129.1 (2C), 128.8 (2C), 58.0, 53.5, 49.0, 45.5 (2C), 21.1 |

| IR Spectroscopy (neat, cm⁻¹) | 3300-3400 (N-H stretch, broad), 3020 (Ar C-H), 2940, 2860, 2820, 2770 (Aliphatic C-H), 1615 (C=C stretch), 1515 (C=C stretch) |

| Mass Spec (EI) | m/z (%): 192 (M⁺), 105 (base peak, [C₈H₉]⁺), 88, 72, 58 |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural confirmation.

-

The two doublets around δ 7.1-7.2 ppm, integrating to 2H each, are characteristic of a para-substituted benzene ring.

-

A sharp singlet at δ 2.32 ppm integrating to 3H confirms the methyl group on the benzyl ring (-Ar-CH₃).

-

The singlet at δ 3.75 ppm integrating to 2H is the benzylic methylene group (-Ar-CH₂-N).

-

Two triplets around δ 2.4-2.6 ppm, each integrating to 2H, correspond to the two adjacent methylene groups of the ethylenediamine backbone (-CH₂-CH₂-).

-

A large singlet at δ 2.22 ppm integrating to 6H is definitive for the two methyl groups on the tertiary nitrogen (-N(CH₃)₂).

-

A broad singlet, often around δ 1.8 ppm, corresponds to the secondary amine proton (-NH-). This peak may be exchange-broadened and its chemical shift can vary with concentration.[3]

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. The presence of 8 distinct signals is expected: 4 for the aromatic/benzyl carbons, 1 for the benzyl methyl, 2 for the ethylenediamine backbone, and 1 for the N,N-dimethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A broad peak in the 3300-3400 cm⁻¹ region is a key indicator of the N-H stretch of the secondary amine.[3] Strong peaks below 3000 cm⁻¹ are due to aliphatic C-H stretching, including the characteristic peaks for N-CH₃ groups often seen just below 2800 cm⁻¹.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show the molecular ion peak (M⁺) at m/z = 192. The most prominent fragmentation is typically the benzylic cleavage, resulting in a base peak at m/z = 105, corresponding to the stable 4-methylbenzyl cation.

Safety and Handling

Researcher Responsibility: It is imperative that all personnel handling the reagents and product are fully aware of the associated hazards and follow institutional safety protocols.

-

Starting Materials:

-

N,N-Dimethylethylenediamine: This reagent is flammable, corrosive, and causes severe skin burns and eye damage.[9][10] It may also cause respiratory irritation. Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7]

-

4-Methylbenzaldehyde: This reagent is a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation. Avoid contact with skin and eyes.

-

Sodium Cyanoborohydride: This reagent is highly toxic if swallowed or if it comes into contact with acids, as it can release toxic hydrogen cyanide gas. All manipulations must be performed in a well-ventilated chemical fume hood.

-

-

Reaction: The reaction should be conducted in a fume hood. Although the reaction is not violently exothermic, it's good practice to have an ice bath on standby during the addition of the reducing agent.

-

Product: The final product, N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine, should be treated as a potentially hazardous chemical. Assume it is an irritant and handle with the same level of care as the starting materials. Store in a tightly sealed container in a cool, well-ventilated area.

Conclusion

This guide details a reliable and scalable method for the synthesis of N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine via reductive amination. The protocol is built on established chemical principles and provides a clear, step-by-step workflow from reaction setup to final purification. The comprehensive characterization data supplied serves as a benchmark for researchers to validate the identity and purity of their synthesized material. By following the outlined procedures and adhering to the safety guidelines, researchers can confidently prepare this versatile diamine ligand for its numerous applications in chemical research and development.

References

- Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Department of Pharmaceutical Engineering, Hefei University of Technology.

- American Chemical Society. (n.d.). Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes.

- Organic Syntheses. (2010). Org. Synth. 2010, 87, 231. Organic Syntheses Procedure.

- BenchChem. (n.d.). N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine. BenchChem.

- MDPI. (n.d.). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. MDPI.

- BenchChem. (n.d.). Coordination chemistry of ethylenediamine with transition metals. BenchChem.

- ResearchGate. (n.d.). (PDF) Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N,N`-Dimethylethylenediamine. Fisher Scientific.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N'-Dimethylethylenediamine. Chemos GmbH & Co.KG.

- Sigma-Aldrich. (2024, May 16). SAFETY DATA SHEET - 4-Methylbenzaldehyde. Sigma-Aldrich.

- CymitQuimica. (2023, August 3).

- Thermo Fisher Scientific. (2010, May 15). SAFETY DATA SHEET - N,N'-Dimethylethylenediamine. Thermo Fisher Scientific.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- Sigma-Aldrich. (n.d.).

- Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Echemi. (n.d.). This compound. Echemi.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemos.de [chemos.de]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this diamine derivative, offering insights into spectral interpretation, experimental protocols, and the underlying principles of NMR spectroscopy.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, particularly within pharmaceutical and materials science. Its ability to provide detailed information about molecular structure, connectivity, and dynamics at the atomic level is unparalleled. For a molecule such as N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine, which possesses a combination of aliphatic and aromatic moieties, NMR serves as a primary method for unambiguous structural verification and purity assessment. This guide will systematically deconstruct the anticipated ¹H and ¹³C NMR spectra of this compound, providing a framework for its analysis.

The structural complexity of N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine, featuring a tertiary amine, a secondary amine, an ethylenediamine backbone, and a substituted benzyl group, gives rise to a nuanced NMR spectrum. Understanding the chemical environment of each proton and carbon atom is key to its complete characterization.

Molecular Architecture and Predicted NMR Signatures

A thorough analysis begins with an understanding of the molecule's structure and the different chemical environments it contains.

Caption: Molecular structure of N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring electronegative atoms (nitrogen) and the aromatic ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Observations |

| N¹-CH₃ | 2.1 - 2.4 | Singlet (s) | 6H | Shielded aliphatic protons on the tertiary amine. |

| N¹-CH₂ -CH₂-N² | 2.6 - 2.8 | Triplet (t) | 2H | Deshielded by the adjacent N¹ atom. |

| N¹-CH₂-CH₂ -N² | 2.8 - 3.0 | Triplet (t) | 2H | Deshielded by the adjacent N² atom. |

| N²-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H | Labile proton, chemical shift is concentration and solvent dependent. May exchange with D₂O.[1][2][3][4][5] |

| Ar-CH₂ -N² | 3.7 - 3.9 | Singlet (s) | 2H | Benzylic protons deshielded by the aromatic ring and the nitrogen atom. |

| Ar-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | Aliphatic protons attached to the aromatic ring. |

| Aromatic Protons | 7.0 - 7.3 | Multiplet (m) or two Doublets (d) | 4H | Protons on the para-substituted benzene ring, likely appearing as an AA'BB' system. |

Causality in Proton Chemical Shifts:

-

N-Alkyl Groups: The methyl and ethylenediamine protons adjacent to nitrogen atoms are deshielded due to the electron-withdrawing nature of nitrogen, shifting them downfield.[5]

-

Benzylic Protons: The methylene protons of the benzyl group are significantly deshielded by the combined effects of the adjacent nitrogen atom and the aromatic ring's magnetic anisotropy.

-

Amine Proton (N²-H): The chemical shift of the secondary amine proton is highly variable and often appears as a broad signal due to rapid chemical exchange and hydrogen bonding.[1][2][3][4][5] Its disappearance upon the addition of D₂O is a key diagnostic feature.[5]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[6][7][8][9][10]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Key Observations |

| N¹-C H₃ | ~45 | Positive | No Signal | Shielded aliphatic carbon. |

| N¹-C H₂-CH₂-N² | ~58 | Negative | No Signal | Aliphatic carbon adjacent to the tertiary amine. |

| N¹-CH₂-C H₂-N² | ~50 | Negative | No Signal | Aliphatic carbon adjacent to the secondary amine. |

| Ar-C H₂-N² | ~54 | Negative | No Signal | Benzylic carbon, deshielded by the aromatic ring and nitrogen. |

| Ar-C H₃ | ~21 | Positive | No Signal | Aliphatic carbon attached to the aromatic ring. |

| C -Ar (aromatic CH) | 128 - 130 | Positive | Positive | Aromatic methine carbons. |

| C -Ar (quaternary) | 135 - 140 | No Signal | No Signal | Quaternary aromatic carbons, often showing weaker signals.[11] |

Rationale for Carbon Chemical Shifts:

-

Aliphatic Carbons: Carbons directly bonded to nitrogen are deshielded and appear in the 40-60 ppm range.[5]

-

Aromatic Carbons: The chemical shifts in the aromatic region (120-140 ppm) are influenced by the substitution pattern on the benzene ring.[11]

-

DEPT Analysis: The combination of a standard broadband-decoupled ¹³C spectrum with DEPT-135 and DEPT-90 experiments allows for the unambiguous assignment of each carbon's multiplicity.[6][7][8][9][10]

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of the NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[12][13]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[12][14] Ensure the sample is fully dissolved. The choice of solvent can influence the chemical shifts of labile protons.[1][2][3][4]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[15]

-

Sample Volume: The final volume in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.[12][14]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[15]

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum, followed by the broadband-decoupled ¹³C NMR and the DEPT-90 and DEPT-135 spectra.

-

Advanced Spectral Interpretation: Coupling Constants and 2D NMR

While chemical shifts provide information about the electronic environment, coupling constants (J-values) reveal through-bond connectivity between neighboring nuclei.

-

Ethylenediamine Backbone: The protons on the adjacent methylene groups (N¹-CH₂ -CH₂ -N²) are expected to exhibit vicinal coupling, resulting in triplets with a typical ³JHH value of 6-8 Hz, provided there is free rotation around the C-C bond.[16]

-

Aromatic System: The aromatic protons of the 4-methylbenzyl group will likely appear as a pair of doublets, characteristic of a para-substituted ring. The ortho coupling (³JHH) is typically in the range of 6-10 Hz.[16]

-

Long-Range Coupling: Finer, long-range couplings (e.g., meta coupling in the aromatic ring) may also be observable with high-resolution instruments.

For a more definitive assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

Caption: Logical workflow for comprehensive NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR analysis of N¹,N¹-Dimethyl-N²-(4-methylbenzyl)ethane-1,2-diamine is a powerful method for its structural confirmation. By systematically interpreting chemical shifts, coupling constants, and multiplicities, and by employing techniques such as DEPT, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and predictive data presented in this guide serve as a robust framework for researchers and scientists engaged in the synthesis and analysis of this and structurally related compounds.

References

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES,. DTIC. Retrieved from [Link]

-

(n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Retrieved from [Link]

-

(n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]

-

(n.d.). 4-methylbenzyl Alcohol. BMRB. Retrieved from [Link]

-

(n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

-

(n.d.). c6cy02413k1.pdf. The Royal Society of Chemistry. Retrieved from [Link]

-

(2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

(n.d.). Video: NMR Spectroscopy Of Amines. JoVE. Retrieved from [Link]

-

(2021). What are the best practices for sample preparation for NMR analysis?. Reddit. Retrieved from [Link]

-

(n.d.). Sample Preparation. University College London. Retrieved from [Link]

-

(n.d.). 4-Methyl-benzylalcohol - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

(n.d.). diethyl-N,N'-dimethylethylenediamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

(n.d.). N,N-Dimethylethylenediamine. PubChem. Retrieved from [Link]

-

(n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

(n.d.). 4-Methylbenzyl alcohol. PubChem. Retrieved from [Link]

-

(n.d.). Contents. Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). 13C NMR Spectroscopy. University of Calgary. Retrieved from [Link]

-

(n.d.). DEPT. Columbia University. Retrieved from [Link]

-

(2015). DEPT: A tool for 13C peak assignments. Nanalysis. Retrieved from [Link]

-

(n.d.). Supporting information. Texas Tech University. Retrieved from [Link]

-

(n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. e-PG Pathshala. Retrieved from [Link]

-

(2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

(2012). Interpreting a C-13 NMR spectrum. Massachusetts Institute of Technology. Retrieved from [Link]

-

(n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. Retrieved from [Link]

-

(2005). Solvent effect on the 13C and 15N NMR chemical shifts and rotational barriers in N,1N1‐dimethyl‐and N,1N1‐hexamethylene‐N2 ‐phenylformamidines. ResearchGate. Retrieved from [Link]

-

(n.d.). Heteronuclear coupling. University of Ottawa. Retrieved from [Link]

-

(2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). N,N'-Dimethylethylenediamine. PubChem. Retrieved from [Link]

-

(n.d.). Coupling constants for 1H and 13C NMR. University of California, Davis. Retrieved from [Link]

-

(n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. Retrieved from [Link]

-

(n.d.). 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting a C-13 NMR spectrum | Modeling and Experimental Tools with Prof. Magnes [pages.vassar.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organomation.com [organomation.com]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation pattern of N-benzylated diamines

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of N-Benzylated Diamines

Introduction

N-benzylated diamines are a class of compounds frequently encountered in pharmaceutical and medicinal chemistry due to their diverse biological activities. The structural elucidation of these molecules is a critical step in drug discovery and development, with mass spectrometry (MS) serving as an indispensable analytical tool. This guide provides a comprehensive overview of the characteristic fragmentation patterns of N-benzylated diamines observed in mass spectrometry. We will delve into the underlying mechanisms of these fragmentations, offer practical insights for experimental design, and provide detailed protocols for sample analysis. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to leverage mass spectrometry for the structural characterization of this important class of compounds.

The ionization method employed significantly influences the fragmentation observed. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing detailed structural information.[1][2] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) typically produce protonated molecules ([M+H]⁺) with less fragmentation, which is advantageous for determining the molecular weight and for subsequent tandem mass spectrometry (MS/MS) experiments.[3][4][5] This guide will cover fragmentation pathways relevant to both high-energy and low-energy ionization methods.

Core Fragmentation Pathways

The fragmentation of N-benzylated diamines in a mass spectrometer is governed by a set of predictable bond cleavages and rearrangements. Understanding these pathways is key to interpreting the resulting mass spectra and deducing the structure of the analyte.

Alpha-Cleavage: The Hallmark of Amine Fragmentation

The most prominent fragmentation pathway for aliphatic amines, including N-benzylated diamines, is alpha-cleavage.[6][7][8][9][10] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The resulting fragment is a resonance-stabilized iminium cation, which is often the base peak in the mass spectrum.[7][10]

For an N-benzylated diamine, alpha-cleavage can occur at two primary locations: the bond between the benzylic carbon and the phenyl group, and the C-C bond within the diamine backbone adjacent to a nitrogen atom.

-

Cleavage of the Benzyl Group: The C-C bond between the benzyl group's methylene carbon and the phenyl ring can break, leading to the formation of a tropylium ion.

-

Cleavage within the Diamine Chain: The C-C bond adjacent to either nitrogen atom in the diamine chain can undergo cleavage. The stability of the resulting carbocation and radical will influence the preferred cleavage site.

The general mechanism for alpha-cleavage is depicted below:

Figure 1: Generalized alpha-cleavage in an N-benzylated diamine.

The Tropylium Ion: A Signature of the Benzyl Moiety

A highly characteristic and often abundant fragment in the mass spectra of compounds containing a benzyl group is the tropylium ion (C₇H₇⁺) at m/z 91.[11][12][13] The formation of this ion is a result of the cleavage of the bond between the benzylic carbon and the nitrogen atom, followed by a rearrangement of the resulting benzyl cation. The seven-membered aromatic tropylium ion is exceptionally stable, which explains its high abundance in the mass spectrum.[11][12][13][14]

The formation of the tropylium ion can be visualized as follows:

Figure 2: Rearrangement of the benzyl cation to the stable tropylium ion.

Other Significant Fragmentation Pathways

Besides alpha-cleavage and tropylium ion formation, other fragmentation pathways can provide valuable structural information:

-

Cleavage of the C-N Bond: Direct cleavage of the C-N bond can occur, leading to the formation of a benzyl cation (which rearranges to the tropylium ion) and a protonated diamine fragment.

-

Fragmentation of the Diamine Backbone: The diamine chain itself can fragment, particularly in longer chain diamines. This can occur through cleavage at various C-C or C-N bonds, often initiated by the charge on one of the nitrogen atoms.

-

Loss of Neutral Molecules: The loss of small, stable neutral molecules such as ammonia (NH₃) or ethene (C₂H₄) can also be observed.

Experimental Protocols

Obtaining high-quality mass spectra that are representative of the fragmentation patterns of N-benzylated diamines requires careful attention to experimental details, from sample preparation to instrument settings.

Sample Preparation

Proper sample preparation is paramount to avoid contamination and ensure optimal ionization.[15][16][17]

Step-by-Step Protocol for ESI-MS:

-

Solvent Selection: Dissolve the N-benzylated diamine sample in a high-purity, volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[18][19][20] The choice of solvent should ensure complete dissolution of the analyte.

-

Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL.[18][19] Overly concentrated samples can lead to ion suppression and detector saturation.

-

Additives: For positive-ion mode ESI, adding a small amount of a volatile acid, such as 0.1% formic acid, can aid in the protonation of the amine groups.[19]

-

Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter to prevent clogging of the ESI needle and contamination of the mass spectrometer.

-

Vials: Use high-quality autosampler vials with PTFE-lined caps to prevent contamination from plasticizers.[15]

Figure 3: Experimental workflow for ESI-MS sample preparation.

Mass Spectrometry and Tandem MS (MS/MS) Parameters

The choice of instrument parameters will significantly impact the quality of the data obtained.

Typical Instrument Settings for ESI-MS and MS/MS:

| Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | ESI is a soft ionization technique suitable for polar molecules like diamines, and positive mode is used to detect the protonated species.[4][5] |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of the electrospray plume.[4] |

| Nebulizing Gas Pressure | 30 - 50 psi | Assists in the formation of fine droplets for efficient desolvation.[21] |

| Drying Gas Flow | 5 - 10 L/min | Facilitates the evaporation of solvent from the droplets.[21] |

| Drying Gas Temperature | 250 - 350 °C | Aids in desolvation without causing thermal degradation of the analyte.[21] |

| Fragmentor Voltage | 70 - 130 V | A higher voltage can induce some in-source fragmentation, which can be useful for initial structural clues. |

| Collision Energy (for MS/MS) | 10 - 40 eV | The energy used to fragment the precursor ion in the collision cell. A ramp of collision energies is often used to obtain a comprehensive fragmentation pattern.[22] |

Tandem Mass Spectrometry (MS/MS) Workflow:

Tandem MS is a powerful technique for elucidating fragmentation pathways.[23][24]

-

Precursor Ion Selection: In the first stage of mass analysis (MS1), the protonated molecular ion ([M+H]⁺) of the N-benzylated diamine is isolated.

-

Collision-Induced Dissociation (CID): The selected precursor ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This collision imparts energy to the ion, causing it to fragment.[23]

-

Product Ion Analysis: The resulting fragment ions (product ions) are then analyzed in the second stage of mass analysis (MS2), generating the MS/MS spectrum.

Data Interpretation: A Case Study

Let's consider the hypothetical mass spectrum of N-benzyl-1,3-propanediamine.

Expected Fragmentation Pattern:

| m/z | Ion Structure | Fragmentation Pathway |

| 165 | [M+H]⁺ | Protonated molecular ion |

| 91 | C₇H₇⁺ | Tropylium ion (from cleavage of the C-N bond and rearrangement) |

| 106 | [PhCH₂NHCH₂]⁺ | Alpha-cleavage at the C₂-C₃ bond of the propane chain |

| 74 | [H₂NCH₂CH₂CH₂]⁺ | Cleavage of the N-benzyl bond |

| 58 | [H₂N=CHCH₂]⁺ | Alpha-cleavage at the C₁-C₂ bond of the propane chain |

This table provides a simplified example, and the actual spectrum may contain additional peaks from other fragmentation pathways. By carefully analyzing the m/z values and relative intensities of the peaks in both the full scan MS and MS/MS spectra, a detailed structural elucidation can be achieved.

Conclusion

The mass spectrometric fragmentation of N-benzylated diamines is characterized by a set of well-defined pathways, primarily alpha-cleavage and the formation of the highly stable tropylium ion. By understanding these mechanisms and employing appropriate experimental protocols, researchers can effectively utilize mass spectrometry for the structural characterization of this important class of compounds. The combination of soft ionization techniques with tandem mass spectrometry provides a powerful platform for obtaining detailed structural information, which is crucial for advancing drug discovery and development efforts.

References

-

TMP Chem. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. [Link]

-

Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry parameters of analytes and internal standard (IS). Retrieved from [Link]

-

Khan, F. A., & Ali, I. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Chemistry, 5(2), 1144-1164. [Link]

-

chemeurope.com. (n.d.). Tropylium ion. Retrieved from [Link]

-

Institut de Recherche en Astrophysique et Planétologie. (2018, December 13). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Retrieved from [Link]

-

Wang, J., Wang, S., & Chen, Y. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 11(23), 3895. [Link]

-

Morressier. (2018, March 22). Gas phase benzyl, tropylium cations rearrangement reinvestigated using accurate mass quadrupole time of flight gas chromatography mass spectrometry (GCQTOF). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Al-Bayati, F. A. H. (2018). N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. International Journal of ChemTech Research, 11(01), 216-229.

-

G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

-

University of California, Davis. (2016, March 28). Sample Preparation for MALDI-TOF Mass Spectrometry [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

Harvard University. (n.d.). Instrument Details. Harvard Center for Mass Spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

- Clark, J. (n.d.). Mass Spectrometry: Fragmentation.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Retrieved from [Link]

-

SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Agilent Technologies. (2012, October 16). Introduction to Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

St. John, E. R., et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 29(10), 2072-2083. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Mass Spectrometry Research Facility. Retrieved from [Link]

-

Lo, S. F., et al. (2007). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 28(2), 67-76. [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Louisiana State University. (n.d.). ESI TOF sample prep. Retrieved from [Link]

-

Kreyenschmidt, F. (2020). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions (Doctoral dissertation, Georg-August-Universität Göttingen). [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. whitman.edu [whitman.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tropylium_ion [chemeurope.com]

- 14. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]

- 15. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. lsu.edu [lsu.edu]

- 21. agilent.com [agilent.com]

- 22. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis - IP Int J Compr Adv Pharmacol [ijcap.in]

- 24. uab.edu [uab.edu]

An In-depth Technical Guide to the Physicochemical Characterization of N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine

Introduction

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine, with CAS Number 65875-43-6, is a diamine derivative of significant interest in various domains of chemical research and development.[1][2][3] Its structural architecture, featuring a substituted ethylenediamine backbone, makes it a valuable building block in organic synthesis and a potential ligand in coordination chemistry.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical and chemical properties is paramount for its effective application, whether in designing novel synthetic routes, formulating new materials, or exploring its potential pharmacological activity.[1]

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, with a focus on its physical characteristics, acid-base properties (pKa), and solubility profile. This document is designed to be a practical resource, offering not only available data but also detailed, field-proven experimental protocols for the determination of these critical parameters. The causality behind experimental choices is elucidated to empower researchers to apply these methodologies to this and other similar molecules.

Core Physical Properties

The physical properties of a compound are foundational to its handling, processing, and application. For this compound, these parameters dictate its state at ambient temperature, its volatility, and its behavior in various analytical systems.

Summary of Known Physical Properties

A compilation of the currently available physical property data for this compound is presented in Table 1. It is important to note that while some properties have been reported, a comprehensive experimental characterization is not yet publicly available.

| Property | Value | Source |

| CAS Number | 65875-43-6 | [2][3] |

| Molecular Formula | C₁₂H₂₀N₂ | [1][2] |

| Molecular Weight | 192.30 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 275.2 °C | [2] |

| Density | 0.942 g/cm³ | [2] |

| Refractive Index | 1.517 | [2] |

| Flash Point | 99.1 °C | [2] |

| XLogP3 | 2.037 | [2] |

Note: The physical state is inferred from supplier information. The boiling point, density, refractive index, and flash point are reported from a chemical database and may be predicted values. Experimental verification is recommended.

Experimental Determination of Melting Point

The melting point is a critical indicator of a solid's purity. For a crystalline solid, a sharp melting range typically signifies high purity.

The capillary method is a well-established and reliable technique for determining the melting point of a solid organic compound. It requires a minimal amount of sample and provides a clear visual indication of the phase transition from solid to liquid. The use of a slow heating rate around the expected melting point is crucial for achieving an accurate measurement, as it allows for thermal equilibrium to be established between the sample and the heating block.

-

Sample Preparation:

-

Place a small amount of finely powdered this compound onto a clean, dry watch glass.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Turn on the heating apparatus and set a rapid heating rate to quickly approach the expected melting point.

-

Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Acid-Base Properties: pKa Determination

This compound possesses two nitrogen atoms, a tertiary amine and a secondary amine, which can be protonated. The acid dissociation constants (pKa values) of their conjugate acids are fundamental parameters that govern the molecule's charge state at a given pH. This, in turn, dictates its solubility, lipophilicity, and interaction with biological targets.

Theoretical Consideration

The two amine groups will have distinct pKa values. The tertiary amine is generally expected to have a slightly lower pKa than the secondary amine due to the electron-donating effect of the two methyl groups being offset by steric hindrance to solvation of the protonated form. The proximity of the two nitrogen atoms will also influence their respective basicities.

Experimental Workflow for pKa Determination

The following diagram outlines a generalized workflow for determining the pKa values of a diamine compound like this compound.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol: Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. It directly measures the change in pH as a function of added titrant, allowing for the precise identification of equivalence points and, consequently, the pKa values. This method is particularly well-suited for diamines, as it can resolve the two distinct protonation events.

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. A co-solvent such as methanol or ethanol may be used if the compound's water solubility is low.

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the diamine solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration:

-

Begin stirring the solution at a constant, moderate speed.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed through both expected buffer regions and has stabilized at a low value.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the two equivalence points from the points of maximum inflection on the curve (or by analyzing the first or second derivative of the curve).

-

The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (Veq1 / 2) gives the first pKa, and the midpoint between the first and second equivalence points ((Veq1 + Veq2) / 2) gives the second pKa.

-

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug discovery and development, influencing everything from formulation to bioavailability. Understanding the solubility of this compound in both aqueous and organic media is therefore essential.

Factors Influencing Solubility

The solubility of this diamine is governed by a balance of its structural features:

-

Polar Groups: The two amine groups are capable of hydrogen bonding with protic solvents like water and alcohols, which would enhance solubility.

-

Nonpolar Groups: The dimethyl groups, the 4-methylbenzyl group, and the ethylene backbone contribute to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

pH: In aqueous solutions, the solubility will be highly pH-dependent. At pH values below the pKa's, the protonated, charged forms of the diamine will be significantly more water-soluble than the neutral form.

Experimental Workflow for Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. The following diagram illustrates the key steps in this procedure.

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol: Shake-Flask Method for Aqueous and Organic Solubility

The shake-flask method is designed to determine the thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent. By ensuring an excess of the solid is present and allowing sufficient time for equilibration, this method minimizes the risk of measuring the solubility of a supersaturated or metastable state.

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, etc.). The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound. This step is critical to avoid aspirating solid particles.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).

-

Determine the concentration of the compound in the diluted sample by comparing its response to a calibration curve prepared with known concentrations of the compound.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Expected Solubility Profile

Based on its structure, the following general solubility profile can be anticipated. Experimental determination is necessary to obtain quantitative values.

| Solvent | Expected Solubility | Rationale |

| Water (pH 7) | Low | The nonpolar 4-methylbenzyl group and dimethylamino group likely dominate, leading to limited aqueous solubility at neutral pH. |

| Aqueous Acid (pH < 5) | High | Protonation of the amine groups will form charged species, significantly increasing solubility in water. |

| Ethanol/Methanol | High | These polar protic solvents can engage in hydrogen bonding with the amine groups and also solvate the nonpolar portions of the molecule. |

| Acetone | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Toluene | Moderate to High | The aromatic nature of toluene will favorably interact with the benzyl group of the molecule. |

| Hexane | Low | The polarity of the diamine functionality will likely limit solubility in this nonpolar aliphatic solvent. |

Conclusion

The physicochemical properties of this compound are integral to its successful application in research and development. This guide has provided a summary of the available data and, more importantly, detailed experimental protocols for the determination of its melting point, pKa values, and solubility profile. By following these self-validating methodologies, researchers can generate the robust and reliable data necessary to advance their work, whether it involves the synthesis of novel compounds, the development of new materials, or the exploration of potential therapeutic agents.

References

Sources

Crystal Structure Analysis of N-Aryl Substituted Ethylenediamines: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl substituted ethylenediamines represent a cornerstone structural motif in medicinal chemistry and materials science. Their conformational flexibility and capacity for diverse intermolecular interactions make them privileged scaffolds in drug design and the engineering of functional crystalline materials. A profound understanding of their three-dimensional structure at the atomic level is paramount for establishing structure-activity relationships (SAR) and for controlling solid-state properties. This guide provides a comprehensive, field-proven walkthrough of the entire crystal structure analysis workflow for this class of compounds. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering a self-validating framework for generating trustworthy, high-quality crystallographic data. This document is intended for researchers, chemists, and drug development professionals who seek not only to obtain crystal structures but to deeply interpret them for practical application.

The Foundation: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins not on the diffractometer, but in the synthesis flask and the crystallization vial. The quality of the final structural model is inextricably linked to the purity of the compound and the perfection of the single crystal.

Synthesis of N-Aryl Substituted Ethylenediamines

N-aryl substituted ethylenediamines are accessible through various established synthetic routes. While a full synthetic review is beyond our scope, common methods include nucleophilic substitution reactions between an appropriate amine and a halo-alkane, or reductive amination protocols.[1][2][3] For crystallographic studies, the paramount goal is achieving the highest possible purity, as impurities can inhibit crystallization or lead to disordered structures. Post-synthesis purification via column chromatography or recrystallization is a mandatory step.

Protocol: Obtaining X-ray Quality Single Crystals

The process of growing single crystals is often considered more of an art than a science, yet a systematic approach grounded in understanding solubility and nucleation principles significantly increases the probability of success.

Core Principle: The ideal crystal for single-crystal X-ray diffraction (SC-XRD) is a single, non-twinned specimen with well-defined faces and dimensions typically between 0.1 and 0.3 mm. This is achieved by creating a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.

Step-by-Step Methodology:

-

Solvent Screening (The Causality of Choice):

-

Objective: Identify a solvent or solvent system in which the compound has moderate solubility. High solubility prevents precipitation, while very low solubility hinders the transport of molecules to the growing crystal face.

-

Procedure: In a series of small vials, test the solubility of ~5-10 mg of your purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexane). A good starting point is a solvent in which the compound dissolves upon gentle heating but has lower solubility at room temperature.

-

-

Common Crystallization Techniques: [4][5]

-

Slow Evaporation (The Workhorse Method): i. Dissolve the compound in a suitable solvent to near-saturation in a clean vial. ii. Loosely cap the vial or cover it with perforated parafilm. The goal is to allow the solvent to evaporate over several days to weeks. iii. Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization incubator). Vibrations can induce rapid nucleation, leading to a mass of tiny crystals instead of a few large ones.

-

Solvent Layering/Vapor Diffusion (For More Control): i. Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble. ii. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The good and poor solvents must be miscible. iii. Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization. This method is often gentler and can yield higher quality crystals. A common system is dichloromethane (good solvent) and pentane or diethyl ether (poor solvent).[6]

-

-

Harvesting and Mounting:

-

Once suitable crystals have formed, carefully extract one using a cryo-loop or a fine needle.

-

Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation in the X-ray beam.

-

Mount the crystal on the goniometer head of the diffractometer for data collection.

-

The Core Experiment: Single-Crystal X-ray Diffraction

The diffractometer is the instrument that allows us to visualize the molecular world by measuring how a crystal scatters a beam of X-rays. The modern workflow is highly automated, but understanding the key stages is crucial for troubleshooting and data interpretation.[7]

The SC-XRD Workflow

The process can be visualized as a linear progression from the mounted crystal to a refined structural model.

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Data Collection, Solution, and Refinement

-

Data Collection: The instrument, guided by software like APEX, collects hundreds or thousands of diffraction images as the crystal is rotated in the X-ray beam.[7] Collection is typically done at low temperatures (~100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure.

-

Structure Solution: This is the process of solving the "phase problem." We measure the intensities of the diffracted X-rays, but lose the phase information. Programs like SHELXT use statistical methods (Direct Methods or Patterson functions) to generate an initial electron density map and a preliminary structural model.[8]

-

Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process in programs like SHELXL or CRYSTALS.[8][9] This iterative process adjusts atomic coordinates, displacement parameters (describing thermal motion), and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the refinement is monitored using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Scientific Integrity: A Self-Validating Protocol for Trustworthiness

A refined structure is not automatically a correct structure. Rigorous validation is a non-negotiable step to ensure the chemical and crystallographic soundness of the model.[10][11] This process is designed to catch errors in data processing, model building, or interpretation.

Core Principle: Every crystal structure reported must be checked for completeness, quality, and consistency. The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which incorporates the powerful validation algorithms of the PLATON software.[12][13]

The Validation Workflow

Caption: A workflow for the validation of a crystallographic information file (CIF).

Experimental Protocol: Structure Validation

-

Generate the CIF: After the final refinement cycle, the software will generate a Crystallographic Information File (CIF). This is a standardized text file containing all information about the experiment and the structural model.[14][15][16]

-

Submit to checkCIF: Upload this file to the IUCr's checkCIF web service.

-

Analyze the Report: The service will return a PDF report with a series of ALERTS, categorized by severity (A, B, C, G).

-

Address the ALERTS:

-

Level A ALERTS (Most Severe): These often point to fundamental errors that MUST be corrected. Examples include incorrect space group assignment, missed symmetry, or a chemically nonsensical geometry. For instance, the PLATON/ADDSYM algorithm may suggest a higher symmetry space group that was missed during initial data processing.[12][17]

-

Level B ALERTS (Potentially Serious): These require careful inspection. Examples include unusually large atomic displacement parameters (which could indicate disorder) or a high residual electron density peak (which might be an unmodeled solvent molecule).

-

Level C and G ALERTS (Informational): These are often minor issues or queries that should be checked but may not require changes to the model. They may include alerts about short intermolecular contacts or requests for more experimental details.

-

-

Iterate and Finalize: If corrections are needed, return to the refinement software, make the necessary adjustments, and re-run the validation until all A- and B-level ALERTS are resolved or justifiably explained.

Structural Interpretation: From Coordinates to Chemical Insight

With a validated structure, the final and most crucial step is the chemical interpretation. For N-aryl substituted ethylenediamines, this involves analyzing the molecular conformation and, most importantly, the supramolecular assembly driven by non-covalent interactions.

Conformation and the Influence of Aryl Substituents

The ethylenediamine backbone is flexible, typically adopting a gauche conformation. The orientation of the N-aryl groups relative to the backbone is a key feature. The dihedral angles between the aryl rings and the benzimidazole system, for example, can be significantly influenced by the position of substituents on the aryl ring.[5] Steric hindrance from ortho-substituents on the aryl ring can force a more twisted conformation compared to para- or meta-substituents.[18]

Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing is a delicate balance of various weak interactions that collectively determine the final architecture. Understanding these interactions is key to crystal engineering and predicting solid-state properties.[19][20]

-

Hydrogen Bonds (N-H···X): The N-H donors of the ethylenediamine moiety are potent hydrogen bond donors. They frequently interact with electronegative atoms (N, O, S) on neighboring molecules, often forming robust chains or dimeric motifs that act as the primary organizing force in the crystal.[21][22]

-

π-π Stacking: The aromatic aryl rings are prone to π-π stacking interactions. These can be face-to-face or offset (parallel-displaced) and contribute significantly to the packing energy. The presence of electron-withdrawing or -donating substituents on the aryl ring modulates the electrostatic potential of the ring, influencing the geometry and strength of these interactions.[5][23]

-

C-H···π Interactions: The "acidic" C-H bonds of the aryl rings can act as weak hydrogen bond donors to the electron-rich face of an adjacent aromatic ring. These interactions are ubiquitous in aryl-containing structures and play a critical role in directing the three-dimensional packing.[5]

-

Halogen Bonding (C-X···A): When the aryl substituent is a halogen (Cl, Br, I), it can act as a Lewis acidic center (a "σ-hole") and form a directional, attractive interaction with a Lewis base (e.g., a nitrogen or oxygen atom). This can be a powerful tool in crystal engineering, sometimes competing with or complementing traditional hydrogen bonds.[5]

Table 1: Typical Geometries of Intermolecular Interactions

| Interaction Type | Donor (D) - Acceptor (A) | Typical Distance (D···A) | Typical Angle (D-H···A or C-X···A) |

| Hydrogen Bond | N-H ··· N/O | 2.8 - 3.2 Å | 150 - 180° |

| π-π Stacking | Centroid ··· Centroid | 3.3 - 3.8 Å | N/A |

| C-H···π Interaction | C-H ··· π-centroid | 3.2 - 3.8 Å | 120 - 160° |

| Halogen Bond | C-X ··· N/O (X=Cl, Br, I) | ~80-95% of van der Waals radii sum | ~165 - 180° |

Visualization with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[21][24] The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The analysis also generates 2D "fingerprint plots" that provide a quantitative summary of the contribution of different interaction types (e.g., H···H, H···N, H···C) to the overall crystal packing.[22] This allows for a direct comparison of the packing forces between different polymorphs or differently substituted compounds.

Application in Drug Development

The crystal structure of an N-aryl substituted ethylenediamine is not merely an academic curiosity; it is a critical piece of data in drug development.

-

Structure-Based Drug Design: The experimentally determined conformation of the molecule represents a low-energy, biologically relevant state. This structure can be used as the starting point for computational docking studies to predict and rationalize its binding to a target protein or enzyme.

-

Polymorph Screening: A drug substance can often crystallize in multiple forms (polymorphs), each with different physical properties like solubility and stability.[20] Crystal structure analysis is the definitive method for identifying and characterizing these different forms, which is a regulatory requirement for drug approval.

-

Intellectual Property: A novel crystal structure or polymorph of an active pharmaceutical ingredient (API) is patentable, providing crucial intellectual property protection.

Conclusion

The crystal structure analysis of N-aryl substituted ethylenediamines is a multi-stage process that demands rigor at every step, from chemical synthesis to final structural interpretation. By embracing a workflow that prioritizes high-quality crystallization and incorporates a self-validating protocol, researchers can generate reliable and trustworthy data. The true value of this data is unlocked through a deep analysis of the conformational and supramolecular features, which provides invaluable insights for the rational design of new medicines and materials.

References

-

University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

Bruker. (n.d.). APEX Software. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

-

Vaganova, E. V., et al. (2021). Competition of intermolecular interactions in the self-assembly of co-crystals of trifluoro-meta-arylenediamines... CrystEngComm, 23, 626-639. Retrieved from [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]

-

Read, R. J., et al. (2011). Crystallographic Model Validation: from Diagnosis to Healing. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 355–367. Retrieved from [Link]

-

BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File. YouTube. Retrieved from [Link]

-

Clegg, W. (2015). The crystallographic information file (CIF). Crystal Structure Analysis. Oxford University Press. Retrieved from [Link]

-

McMahon, B. (1995). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 35(5), 882-891. Retrieved from [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]

-

MIT. (n.d.). Crystal Structure Validation. Retrieved from [Link]

-

Yao, R. S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chilean Chemical Society, 56(3), 779-781. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

-

Zhou, T., et al. (2025). Conventional and photo‐induced synthesis of N,N'‐diaryl ethylenediamines and derivatives. ChemCatChem. Retrieved from [Link]

-

Sawada, D., et al. (2013). The crystal structure of mono-ethylenediamine β-chitin from synchrotron X-ray fiber diffraction. Carbohydrate Polymers, 92(2), 1737-42. Retrieved from [Link]

-

EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Smirnova, E. S., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 12(4), 519. Retrieved from [Link]

-

Kirubavathy, S. J., et al. (2017). Synthesis, characterization, single crystal XRD, in vitro antimicrobial and cytotoxicity study of tris(ethylenediamine)cobalt(III)chloride oxalate trihydrate. Journal of the Serbian Chemical Society, 82(1), 1-11. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Ethylenediamine. Retrieved from [Link]

-

Schmutz, J., & Künzle, F. (1958). N-SUBSTITUTED ETHYLENEDIAMINES. The Journal of Organic Chemistry, 23(5), 735-737. Retrieved from [Link]

-

Gushchin, P., et al. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(11), 1548. Retrieved from [Link]

-

Grübel, M., et al. (2016). Inter‐ and Intramolecular Aryl–Aryl Interactions in Partially Fluorinated Ethylenedioxy‐bridged Bisarenes. Chemistry – A European Journal, 22(33), 11645-11656. Retrieved from [Link]

-

Li, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2596. Retrieved from [Link]

-

Oliveira, A. B., et al. (2024). Synthesis, crystal structure and Hirshfeld analysis of N-ethyl-2-{3-methyl-2-[(2Z)... Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 260-265. Retrieved from [Link]

-

El-Sayed, I. E., et al. (2023). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 13(1), 1084. Retrieved from [Link]

-

Madhukar, B., et al. (2017). Different Supramolecular Architectures Mediated by Different Weak Interactions in the Crystals of Three N-aryl-2,5-dimethoxybenzenesulfonamides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 5), 896-908. Retrieved from [Link]

-

Zhang, J., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Crystals, 12(11), 1599. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Thapa, S., et al. (2021). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74-80. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Lemmerer, A., & Fernandes, M. A. (2009). The influence of substitution and weak interactions on the crystal structures of a series of 2,6-disubstituted N-arylthioamides. CrystEngComm, 11(5), 835-842. Retrieved from [Link]

-

Wikipedia. (n.d.). Molecular symmetry. Retrieved from [Link]